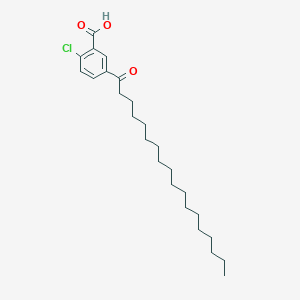![molecular formula C24H16 B14347187 1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)- CAS No. 92012-57-2](/img/structure/B14347187.png)
1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)- is a complex organic compound known for its unique structural properties This compound is part of the cyclopropanaphthalene family, which is characterized by a cyclopropane ring fused to a naphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)- typically involves the cyclopropanation of naphthalene derivatives. One common method includes the reaction of naphthalene with a suitable cyclopropanating agent under controlled conditions. For instance, the use of diazo compounds in the presence of a catalyst can facilitate the formation of the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted naphthalenes, cyclopropane derivatives, and various oxidized or reduced forms of the original compound .
Aplicaciones Científicas De Investigación
1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)- involves its interaction with molecular targets through its reactive cyclopropane ring and aromatic system. These interactions can lead to the modulation of biological pathways, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
1H-Cyclopropabenzene: Similar in structure but lacks the naphthalene moiety.
1H-Cyclopropa[a]naphthalene: Another member of the cyclopropanaphthalene family with different substitution patterns.
Uniqueness
1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)- stands out due to its unique combination of a cyclopropane ring fused to a naphthalene moiety and the presence of a diphenylmethylene group.
Propiedades
Número CAS |
92012-57-2 |
|---|---|
Fórmula molecular |
C24H16 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
1-benzhydrylidenecyclopropa[b]naphthalene |
InChI |
InChI=1S/C24H16/c1-3-9-17(10-4-1)23(18-11-5-2-6-12-18)24-21-15-19-13-7-8-14-20(19)16-22(21)24/h1-16H |
Clave InChI |
HWUFDJQWOPWRDT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C2C3=CC4=CC=CC=C4C=C32)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propenoic acid, 3-[5-(hydroxymethyl)-2-furanyl]-, ethyl ester, (E)-](/img/structure/B14347106.png)
![Bis[2-(trimethylsilyl)ethyl] benzylidenepropanedioate](/img/structure/B14347110.png)
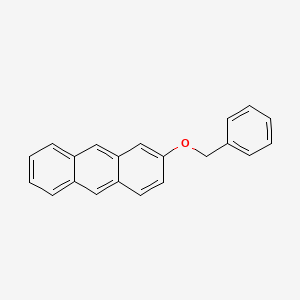
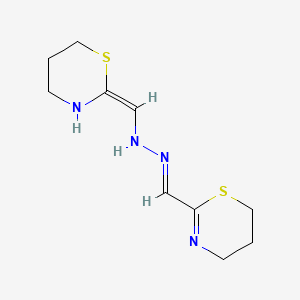
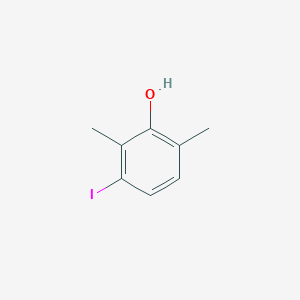
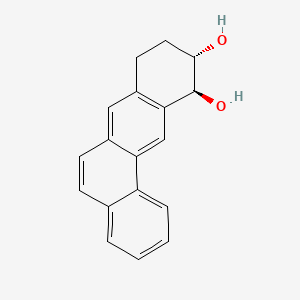

![Bis[(furan-2-yl)methyl] butanedioate](/img/structure/B14347137.png)
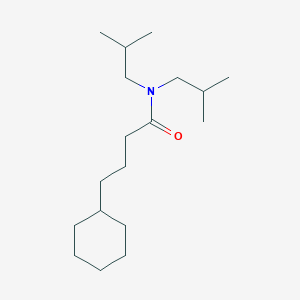
![S-Butyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14347145.png)

![Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B14347165.png)
![4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate](/img/structure/B14347170.png)
